3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
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Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class, a structure that is significant in medicinal chemistry due to its wide range of biological activities. These compounds have been explored for their potential in treating various conditions, highlighting the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves multiple steps, starting from phenylacetonitriles or similar substrates, through to cyclization and substitution reactions to introduce different functional groups. For example, the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrates a four-stage process involving condensation, conversion, and reaction with methylamine or ammonia (Kelley et al., 1995).
Molecular Structure Analysis
The molecular structure of triazolopyrazines and related compounds is characterized by X-ray crystallography and NMR spectroscopy, revealing significant features like hydrogen bonding, pi-pi stacking interactions, and the spatial arrangement of substituents which impact their biological activity (Hwang et al., 2006).
Chemical Reactions and Properties
Triazolopyrazines undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation with different reagents, allowing the introduction of diverse substituents. These reactions are crucial for modifying the chemical properties and enhancing the biological activity of these compounds (Crabb et al., 1997).
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Model Molecules : This compound and its derivatives have been synthesized as model molecules for isomers of formyein and related compounds. The synthesis involved various substituents, providing comprehensive spectral data for these molecules (Schneller & May, 1978).
Development of Anticonvulsant Agents : Derivatives of this compound have been synthesized and tested for anticonvulsant activity. The study found that some derivatives exhibited potent activity against seizures in rats (Kelley et al., 1995).
Novel Synthesis Methods : A novel method for the synthesis of derivatives, involving intramolecular condensation reactions, has been developed. This method is noted for its simplicity and efficiency (Lee et al., 1989).
Biological and Pharmacological Applications
Antibacterial and Anticancer Activity : A study evaluated the antibacterial and anticancer activities of 1,2,4-triazole linked to pyrazole derivatives. It found that certain compounds demonstrated excellent antibacterial activity and potent cytotoxicity against cancer cell lines (Mallisetty et al., 2022).
Potential Pharmaceutical Agents : The compound and its derivatives have been suggested as potential pharmacological objects with various activities, including cytotoxic, membrane-stabilizing, and cardioprotective activities (Kulikovska et al., 2014).
Design of Adenosine Human Receptor Antagonists : Derivatives of this compound have been identified as a new scaffold for developing adenosine human receptor antagonists. These compounds have shown promising results in targeting the hA2A adenosine receptor, which has implications in neurological diseases (Falsini et al., 2017).
properties
IUPAC Name |
3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14;/h4-5H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWLHVIKVLIQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride |
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